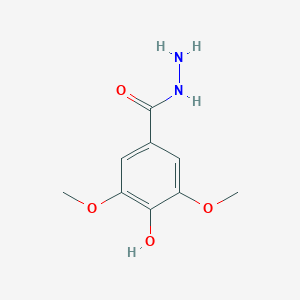

3,5-Dimethoxy-4-hydroxybenzhydrazide

Description

Properties

IUPAC Name |

4-hydroxy-3,5-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-14-6-3-5(9(13)11-10)4-7(15-2)8(6)12/h3-4,12H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAAANGIPRVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162667 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443-76-1 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1443-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-hydroxybenzhydrazide typically involves the reaction of syringic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

Industrial production methods for 3,5-Dimethoxy-4-hydroxybenzhydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

3,5-Dimethoxy-4-hydroxybenzhydrazide reacts with aromatic aldehydes to form hydrazones, a reaction critical for generating compounds with enhanced biological activities.

General Reaction Scheme

Key Conditions

-

Solvent : Acetonitrile (CH₃CN)

-

Temperature : Reflux (~80°C)

-

Time : 6 hours

Example Reaction with 3,5-Dimethoxy-4-hydroxybenzaldehyde

The hydrazide condenses with 3,5-dimethoxy-4-hydroxybenzaldehyde to yield N’-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide (7a–7m derivatives), characterized by:

Structural and Spectroscopic Characterization

Reaction products are validated using spectroscopic methods:

Biological Activity of Hydrazone Derivatives

Hydrazones derived from 3,5-dimethoxy-4-hydroxybenzhydrazide exhibit notable bioactivities:

Antioxidant Activity

-

β-Carotene-Linoleic Acid Assay : Compounds 7j and 7m showed 82–89% inhibition .

-

ABTS Radical Scavenging : IC₅₀ values ranged from 12.4–45.6 µM .

Enzyme Inhibition

| Enzyme | Inhibition (IC₅₀, µM) | Most Active Derivative |

|---|---|---|

| Acetylcholinesterase | 1.8–14.2 | 7f (IC₅₀ = 1.8 µM) |

| Butyrylcholinesterase | 2.3–16.7 | 7f (IC₅₀ = 2.3 µM) |

| Tyrosinase | 18.9–75.4 | 7e (IC₅₀ = 18.9 µM) |

Mechanistic Insights from Molecular Docking

Derivatives interact with enzyme active sites via:

Synthetic Precursors and Related Compounds

-

Parent Aldehyde : 4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) .

-

Parent Acid : 4-Hydroxy-3,5-dimethoxybenzoic acid (syringic acid) .

Reaction Optimization Insights

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

Recent studies have highlighted the potential of 3,5-dimethoxy-4-hydroxybenzhydrazide as a fungicide. Its derivatives have shown effective inhibition of fungal pathogens, which can enhance crop protection. For instance, a study evaluated its antifungal activity against various wood-decaying fungi and demonstrated significant efficacy in preserving wood durability by inhibiting fungal growth .

Pest Resistance Enhancement

The compound has been explored for enhancing plant defense mechanisms. Research indicates that hydrazone derivatives derived from this compound can weaken pest activity and improve plant resilience against biotic stressors . This application is particularly relevant in sustainable agriculture practices where chemical pesticides are minimized.

Pharmaceutical Applications

Antioxidant Properties

3,5-Dimethoxy-4-hydroxybenzhydrazide has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Studies have shown that the compound exhibits significant free radical scavenging activity, making it a candidate for developing therapeutic agents aimed at oxidative stress-related conditions .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . This is particularly relevant in the context of rising antibiotic resistance.

Material Science Applications

Polymeric Composites

In materials science, 3,5-dimethoxy-4-hydroxybenzhydrazide has been utilized in the synthesis of polymeric composites with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in packaging and construction materials .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Evaluation of Anti-Fungal Activities of Environmentally Friendly Compounds | Agriculture | Demonstrated significant antifungal activity against wood-decaying fungi. |

| Synthesis and Structure-Activity Relationship Studies | Pharmaceuticals | Identified potential as an antioxidant and antimicrobial agent. |

| Development of Polymeric Composites | Material Science | Enhanced mechanical properties and thermal stability in polymer matrices. |

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-hydroxybenzhydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as laccase, which is involved in various biochemical processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to the following analogues (see Table 1 ):

| Compound Name | CAS No. | Substitution Pattern | Key Structural Differences |

|---|---|---|---|

| 3,5-Dimethoxy-4-hydroxybenzhydrazide | 1443-76-1 | 3,5-di-OMe; 4-OH | Reference compound |

| 3,4,5-Trimethoxybenzohydrazide | 3291-03-0 | 3,4,5-tri-OMe | Additional methoxy at position 4; lacks 4-OH |

| 4-Hydroxy-3-methoxybenzohydrazide | 100377-63-7 | 3-OMe; 4-OH | Single methoxy at position 3 |

| 4-Methoxy-N'-(2-methoxybenzylidene)-benzohydrazide | N/A | 4-OMe; 2-OMe (benzylidene) | 2-Methoxybenzylidene substituent; lacks 3,5-di-OMe |

Structural Insights :

- The 3,5-dimethoxy groups in 3,5-Dimethoxy-4-hydroxybenzhydrazide enhance steric bulk and electron-donating capacity compared to mono-methoxy analogues (e.g., 4-Hydroxy-3-methoxybenzohydrazide) .

- The 4-hydroxy group enables hydrogen bonding, differentiating it from 3,4,5-Trimethoxybenzohydrazide, which lacks this hydrophilic moiety .

- Unlike 4-Methoxy-N'-(2-methoxybenzylidene)-benzohydrazide, the title compound replaces the 2-methoxybenzylidene group with a 3,5-dimethoxybenzoate moiety, altering conformational flexibility and intermolecular interactions .

Physical and Chemical Properties

Key properties are compared below (Table 2 ):

Key Observations :

- The lower water solubility of 3,5-Dimethoxy-4-hydroxybenzhydrazide compared to 3,4,5-Trimethoxybenzohydrazide may arise from reduced polarity due to the 4-hydroxy group .

Antimicrobial and Antifungal Activity

- The title compound’s 3,5-dimethoxy-4-hydroxy motif is critical for bioactivity. Analogues with similar substituents (e.g., syringaldehyde, ) exhibit antifungal activity against Candida spp. due to radical-scavenging properties .

- Comparison with H18–H22 Derivatives ():

Antioxidant Potential

- The 4-hydroxy group in 3,5-Dimethoxy-4-hydroxybenzhydrazide contributes to radical scavenging, akin to syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde), which reduces DNA damage via Akt pathway activation .

Biological Activity

3,5-Dimethoxy-4-hydroxybenzhydrazide, also known as syringic acid hydrazide, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical formula for 3,5-Dimethoxy-4-hydroxybenzhydrazide is . Its structure features two methoxy groups and a hydroxyl group attached to a benzene ring, which contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 3,5-Dimethoxy-4-hydroxybenzhydrazide. It exhibits significant activity against various bacterial and fungal strains. For instance:

- Antibacterial Effects : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antifungal Properties : It has also been tested against phytopathogenic fungi, demonstrating inhibitory effects on species like Sclerotinia sclerotiorum and Magnaporthe grisea, with IC50 values ranging from 0.5 to 1.8 µg/mL .

Anti-inflammatory and Analgesic Effects

Research indicates that 3,5-Dimethoxy-4-hydroxybenzhydrazide possesses anti-inflammatory and analgesic properties. In animal models, it significantly reduced inflammation and pain associated with conditions such as sickle cell disease. The mechanisms involved include:

- Inhibition of Hemoglobin S Polymerization : The compound interferes with the polymerization of hemoglobin S, which is crucial in managing sickle cell disease .

- Pain Relief : It has been shown to alleviate pain in acetic acid-induced writhing tests in mice, suggesting potential use in pain management therapies .

The biological activity of 3,5-Dimethoxy-4-hydroxybenzhydrazide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a non-competitive inhibitor for certain enzymes such as laccase, which plays a role in oxidative stress responses .

- Antioxidant Activity : Its structure allows it to scavenge free radicals, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the compound's strong antifungal activity against C. unicolor, with a notable reduction in mycelial growth at low concentrations .

- Analgesic and Anti-inflammatory Study : Another significant research effort demonstrated that 3,5-Dimethoxy-4-hydroxybenzhydrazide effectively reduced edema in rat paw models induced by egg albumin, showcasing its anti-inflammatory capabilities .

Comparative Analysis

The following table summarizes the biological activities of 3,5-Dimethoxy-4-hydroxybenzhydrazide compared to similar compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Analgesic Effect | Anti-inflammatory Effect |

|---|---|---|---|---|

| 3,5-Dimethoxy-4-hydroxybenzhydrazide | Strong | Strong | Yes | Yes |

| 4-Hydroxybenzoic Acid Hydrazide | Moderate | Moderate | No | Yes |

| Salicylic Acid Derivatives | Variable | Strong | Yes | Moderate |

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethoxy-4-hydroxybenzhydrazide, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis of hydrazide derivatives typically involves refluxing hydrazides with aldehydes or ketones in polar aprotic solvents like DMSO. For example, a related compound, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole, was synthesized by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, yielding 65% after purification . To optimize yields for 3,5-Dimethoxy-4-hydroxybenzhydrazide:

- Solvent choice : DMSO enhances solubility and reaction efficiency but may require reduced pressure distillation to remove byproducts.

- Reaction time : Extended reflux durations (e.g., 12–18 hours) ensure complete cyclization.

- Workup : Precipitation in ice water followed by ethanol recrystallization improves purity.

Table 1: Synthetic Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent (DMSO) | 10–15 mL/g substrate | Maximizes solubility |

| Reflux temperature | 80–100°C | Balances reaction rate vs. decomposition |

| Stirring duration | 12–24 hours | Ensures complete conversion |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3,5-Dimethoxy-4-hydroxybenzhydrazide?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves methoxy (-OCH₃), hydroxy (-OH), and hydrazide (-NH-NH₂) groups. Coupling constants in aromatic regions confirm substitution patterns (e.g., para vs. ortho) .

- X-ray crystallography : Single-crystal analysis provides bond lengths and angles, critical for confirming tautomeric forms (e.g., keto-enol equilibria in hydrazides) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Key challenges : Hydroxy and methoxy groups may cause signal broadening in NMR; deuteration or low-temperature experiments mitigate this.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of 3,5-Dimethoxy-4-hydroxybenzhydrazide?

Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Electron density distribution : Identifies nucleophilic (hydroxy group) and electrophilic (carbonyl carbon) sites for reaction planning .

- Thermochemistry : Predicts Gibbs free energy changes for tautomerization or hydrolysis .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding synthetic solvent selection .

Table 2: DFT-Predicted vs. Experimental Properties

| Property | DFT Value | Experimental Value | Deviation |

|---|---|---|---|

| C=O bond length (Å) | 1.23 | 1.21 | 1.6% |

| Hydrazide N–H (cm⁻¹) | 3350 | 3320 | 0.9% |

Q. How should researchers address contradictions between experimental data and computational predictions for this compound?

Answer: Discrepancies often arise in:

Q. Resolution strategies :

Multi-method validation : Combine DFT with molecular dynamics (MD) simulations to model solvent effects .

Experimental benchmarking : Use kinetic studies (e.g., stopped-flow spectroscopy) to validate computed activation energies .

Q. What biological activity mechanisms are plausible for 3,5-Dimethoxy-4-hydroxybenzhydrazide, and how can they be experimentally validated?

Answer:

- Antioxidant activity : The hydroxy and methoxy groups may scavenge radicals via H-atom transfer. Validate using DPPH/ABTS assays .

- Enzyme inhibition : Molecular docking predicts interactions with targets like cyclooxygenase-2 (COX-2). Confirm via enzyme kinetics (e.g., IC₅₀ measurements) .

Q. Critical considerations :

- Structure-activity relationships (SAR) : Modify substituents (e.g., halogenation) to enhance potency .

- Cytotoxicity screening : Use MTT assays on cell lines to rule out nonspecific toxicity .

Q. How does the steric and electronic environment of 3,5-Dimethoxy-4-hydroxybenzhydrazide influence its coordination chemistry with metal ions?

Answer:

- Ligand design : The hydrazide moiety acts as a bidentate ligand, binding via carbonyl O and hydrazide N. Methoxy groups increase electron density, enhancing metal affinity .

- Spectroscopic validation : UV-Vis (d-d transitions) and EPR (for paramagnetic metals) confirm complex formation .

Example : Cu(II) complexes show enhanced catalytic activity in oxidation reactions due to ligand-to-metal charge transfer (LMCT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.